1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol
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Overview
Description
1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol is a chemical compound characterized by the presence of two 4-fluorophenyl groups and a 4-methylbenzylamino group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol typically involves the reaction of 4-fluorobenzophenone with 4-methylbenzylamine in the presence of a reducing agent. The reaction conditions often include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: 60-80°C
- Reducing Agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanone
Reduction: 1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol
- 1,1-Bis(4-bromophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol
- 1,1-Bis(4-iodophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol
Uniqueness
1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, and iodinated analogs.
Properties
IUPAC Name |
1,1-bis(4-fluorophenyl)-2-[(4-methylphenyl)methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO/c1-16-2-4-17(5-3-16)14-25-15-22(26,18-6-10-20(23)11-7-18)19-8-12-21(24)13-9-19/h2-13,25-26H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNQTMSLLRGDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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